

In Vivo Efficacy and Administration of Ergosterol Peroxide

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Compound Focus: Ergosterol Peroxide

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The following table summarizes key quantitative data from recent in vivo studies on **ergosterol peroxide** and its derivative in mouse models.

Study Focus	Compound Tested	Dosage & Route	Dosing Schedule	Model Used	Key Efficacy Findings	Toxicity Observations
TNBC Therapy [1]	Derivative 3g	50 mg/kg (Route not specified)	Not specified	Mouse model of breast cancer	Remarkable therapeutic effects	No apparent toxicity
TNBC Growth & Metastasis [2]	Ergosterol Peroxide (EP)	Effective dose(s) detailed in animal models (Route not specified)	Not specified	Two in vivo TNBC models	Effective in reducing tumor volume; significant decrease in metastasis to lung and liver	No adverse effects on liver function

Detailed Experimental Protocols

For the study demonstrating tumor volume reduction and inhibition of metastasis [2], the methodology can be summarized as follows. Specific details like the exact EP dosage, vehicle formulation, and number of animal subjects were not fully elaborated in the available abstract.

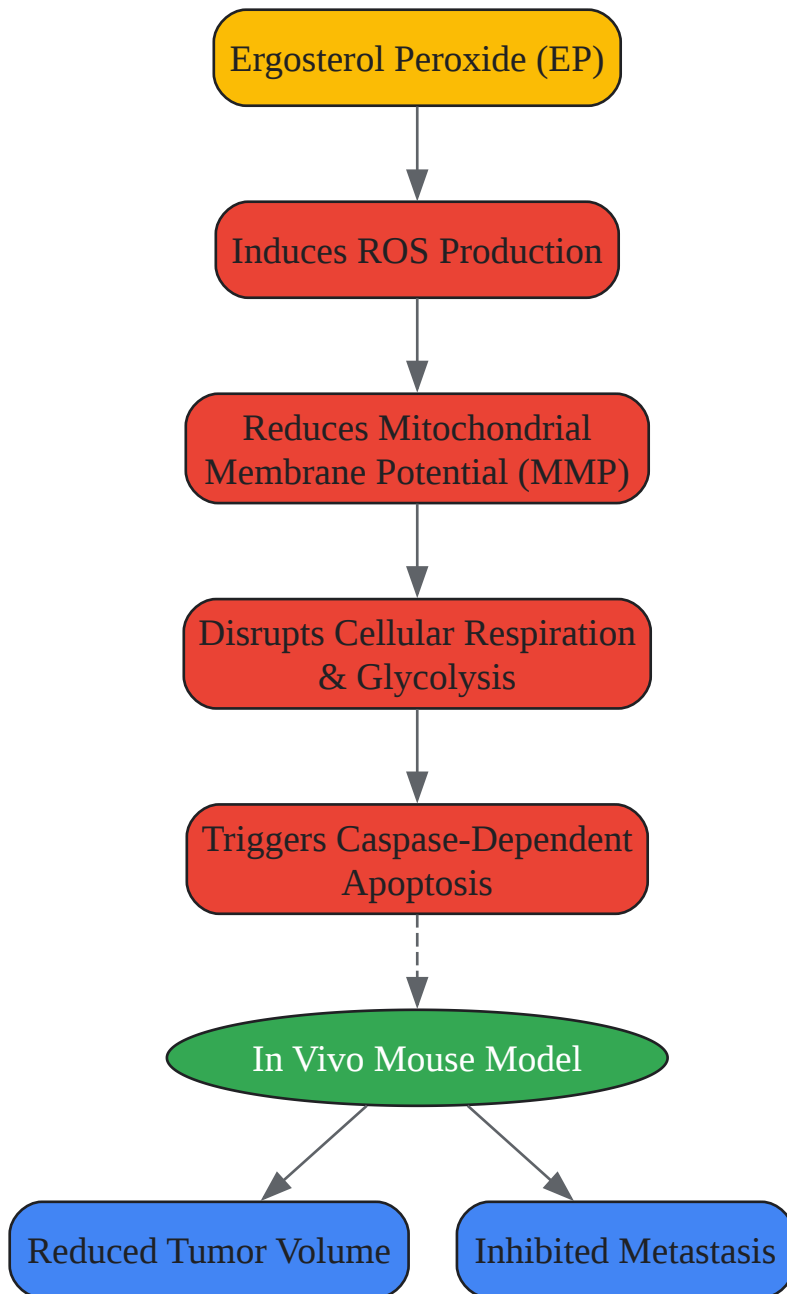
- **In Vivo TNBC Models:** Two different TNBC models were used to quantify the effect of EP on tumor growth and spread.
- **Treatment Protocol:** Mice were treated with EP. The compound was effective in reducing primary tumor volume.
- **Metastasis Assessment:** Following treatment, metastasis to distant organs was quantified. A significant decrease in metastasis to the **lung** and **liver** was observed.
- **Toxicity Evaluation:** To assess safety, **liver function** was monitored in the treated mice. The study reported that EP treatment did not adversely affect liver function, indicating a selective anti-cancer effect [2].
- **Cancer Stem Cells (CSCs):** The treatment also resulted in a significant decrease in cancer stem cells, which are often responsible for tumor recurrence and metastasis [2].

For the study on the novel EP derivative (3g) [1], the protocol was:

- **Administration:** The compound **3g** was administered at a dose of **50 mg/kg** in a mouse model of breast cancer.
- **Therapeutic Outcome:** The treatment showed **remarkable therapeutic effects**.
- **Safety Profile:** Crucially, the study reported **no apparent toxicity** at this dosage, suggesting a favorable safety window for this derivative [1].

Mechanism of Action and Workflow

The anti-cancer effects of EP are linked to its ability to disrupt mitochondrial function in cancer cells. The following diagram illustrates this key signaling pathway and the subsequent experimental workflow used to validate it in vivo.



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Diagram 1: EP's pathway from mitochondrial disruption to in vivo efficacy.

Key Application Notes for Researchers

- **Selective Toxicity:** A crucial advantage of EP is its **selective effect on cancer cells**. Research indicates that EP disrupts mitochondrial membrane potential and reduces cellular respiration and

glycolysis in TNBC cells, while showing minimal adverse effects on non-cancerous control cells like cardiomyocytes [2]. This selectivity is a significant finding for therapeutic development.

- **Derivative Optimization:** The synthesis of EP derivatives, such as compound **3g**, is a promising strategy to enhance potency. The derivative **3g** was identified as a novel **glutaminase 1 (GLS1) inhibitor**, which reduces cellular glutamate levels and triggers apoptosis, showing 5.4-fold higher activity than the parental EP against MDA-MB-231 cells in vitro [1].
- **Formulation & Pharmacokinetics:** Please note that the available search results do not provide specific details on the vehicle formulation used for in vivo administration or comprehensive pharmacokinetic data (e.g., half-life, bioavailability). These parameters would be essential for protocol replication and should be sought from full-text publications.

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References

1. Discovery and Optimization of Ergosterol Peroxide ... [pmc.ncbi.nlm.nih.gov]
2. Ergosterol Peroxide Disrupts Triple-Negative Breast ... [mdpi.com]

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